6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Click chemistry Bioconjugation Chemical probe design

Researchers designing chemical probes or PROTACs requiring sequential, protecting-group-free dual conjugation face limited scaffold options. 6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1871619-23-6) resolves this bottleneck with its unique tri-functional architecture: • Aminooxy group: enables stable oxime/hydrazone ligation with carbonyl-bearing biomolecules • Terminal alkyne: supports CuAAC click chemistry with azide reporters in a one-pot, sequential workflow • Carboxylic acid at C3: permits amide coupling for E3 ligase attachment or solid-support immobilization Supplied at 95% purity with full QA documentation. XLogP3 1.8 ensures favorable conjugate solubility for downstream assays. Standard global shipping.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B13246661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)NOCC#C
InChIInChI=1S/C10H10N2O3/c1-3-6-15-12-9-8(10(13)14)5-4-7(2)11-9/h1,4-5H,6H2,2H3,(H,11,12)(H,13,14)
InChIKeyBVMIFQGELZEXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid – Identity & Procurement


6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1871619-23-6) is a synthetic, multifunctional pyridine-3-carboxylic acid (nicotinic acid) derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol [1]. The compound features a pyridine ring substituted at position 2 with a prop-2-yn-1-yloxyamino (propargyloxyamino) group, at position 6 with a methyl group, and at position 3 with a carboxylic acid [1]. It is commercially available as a research chemical from suppliers including AKSci, Enamine, and Leyan, typically at 95% purity . This compound is primarily employed as a synthetic building block in medicinal chemistry and chemical biology, where its distinct combination of an aminooxy linkage, a terminal alkyne handle, and a carboxylic acid enables orthogonal bioconjugation, click chemistry, and scaffold diversification strategies that are not simultaneously accessible in common in-class analogs [1].

Dual orthogonal handles Aminooxy for oxime ligation + terminal alkyne for click chemistry
Carboxylic acid handle Amide/ester coupling for warhead, ligand, or solid-support attachment
Advanced intermediate Reduces synthetic steps in probe and library construction

Why Analogs Cannot Replace This Compound in Click Chemistry


Superficially similar pyridine-3-carboxylic acid derivatives lack the specific orthogonal functional architecture that makes this compound valuable for dual-conjugation and probe design. The closest comparator, 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (CAS 1092285-24-9), carries a direct ether-linked propargyl group without the intervening nitrogen atom; it therefore cannot form oxime or hydrazone linkages with carbonyl-bearing biomolecules via the aminooxy moiety . The regioisomer 6-methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1874957-89-7) shares the same molecular formula but places the propargyloxyamino group at the 4‑position, altering both the spatial orientation of the alkyne handle and the computed lipophilicity (XLogP3 1.5 vs. 1.8), which affects conjugate solubility and chromatographic behaviour [1]. 2-Amino-6-methylpyridine-3-carboxylic acid (CAS 846021-26-9) completely lacks the alkyne moiety, eliminating click chemistry capability. Direct replacement with any of these analogs would require re-optimization of reaction conditions, conjugate properties, and downstream assay compatibility, introducing risk and delay into established synthetic or screening protocols.

Ether-linked propargyl analog Lacks aminooxy nitrogen; cannot form oxime or hydrazone linkages with carbonyls
4‑position regioisomer Altered alkyne orientation and lipophilicity shift conjugate solubility and chromatographic behavior
2‑Amino-6-methylnicotinic acid No alkyne group; eliminates click chemistry capability and requires scaffold redesign

Quantitative Differentiation vs. Closest Analogs


Orthogonal Bioconjugation: Aminooxy + Alkyne Dual Handles

The target compound uniquely combines an aminooxy (–NH–O–) linkage with a terminal alkyne, enabling two orthogonal, sequential bioconjugation reactions from a single small-molecule scaffold [1]. In contrast, 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (CAS 1092285-24-9) uses a direct ether (–O–) linkage to the alkyne, lacking the nucleophilic aminooxy nitrogen required for oxime ligation with aldehydes or ketones . 2-Amino-6-methylpyridine-3-carboxylic acid (CAS 846021-26-9) bears a primary amine at position 2, which can be acylated but cannot participate in chemoselective oxime formation under physiological conditions and lacks the alkyne entirely. The functional group profile of the target compound therefore offers a dual-handle strategy (aminooxy for carbonyl capture; alkyne for CuAAC or SPAAC) that none of the closest commercial analogs can replicate without additional synthetic modification.

Orthogonal handles
Class-level
2 vs. 1 or 0 orthogonally addressable reactive handles
Enables sequential bioconjugation without intermediate purification
Aminooxy reactivity is class-level; verify in target system
Click chemistry Bioconjugation Chemical probe design

Lipophilicity (XLogP3) Comparison vs. Regioisomer

The computed partition coefficient (XLogP3-AA) for the target compound is 1.8 [1]. This is 0.3 log units higher than the regioisomer 6-methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (XLogP3 1.5) and 0.047 log units higher than the ether-linked non-aminooxy analog 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (logP 1.753, measured) [2][3]. While these differences are modest, the higher lipophilicity of the target compound is consistent with the positioning of the propargyloxyamino group at the 2-position adjacent to the carboxylic acid, which may influence membrane permeability, protein binding, and chromatographic retention in reversed-phase HPLC assays compared with its regioisomer.

Lipophilicity shift
Reported
ΔlogP +0.3 vs. regioisomer; +0.047 vs. ether analog
Higher lipophilicity may affect membrane permeability and RP‑HPLC retention
Computed XLogP3 values; experimental logP for ether analog
Physicochemical property logP SAR

Rotatable Bond Count and Conformational Flexibility

The target compound contains 4 rotatable bonds (PubChem), reflecting the propargyloxyamino chain extending from the pyridine core [1]. In contrast, 2-amino-6-methylpyridine-3-carboxylic acid (CAS 846021-26-9) has only 1 rotatable bond (the carboxylic acid), as the amino group is directly attached to the ring. The additional three rotatable bonds in the target compound increase conformational entropy of the unbound state, which can be advantageous for induced-fit binding mechanisms or for positioning an alkyne tag away from the core scaffold to minimize steric interference during click reactions. However, the flexibility also increases the entropic penalty upon binding, a trade-off that must be considered in inhibitor design.

Rotatable bonds
Reported
4 rotatable bonds
Greater conformational flexibility may benefit induced-fit binding or alkyne presentation
vs. 1 in 2‑amino analog; entropic penalty trade-off
Conformational analysis Ligand efficiency Drug-likeness

Tri-Functional Scaffold vs. 6-Methylnicotinic Acid

Compared to the minimalist core scaffold 6-methylpyridine-3-carboxylic acid (6-methylnicotinic acid, CAS 3222-47-7), which possesses only a single reactive handle (carboxylic acid), the target compound provides three chemically addressable functional groups: the carboxylic acid (pKa predicted ~1.7, capable of amide/ester formation), the aminooxy nitrogen (oxime/hydrazone formation), and the terminal alkyne (CuAAC, SPAAC, or Sonogashira coupling). This tri-functional architecture supports a generate-and-diversify strategy where the carboxylic acid can first be elaborated to install a warhead or recognition element, followed by oxime ligation or click chemistry to introduce reporter tags, affinity handles, or PEG chains. The 6-methylnicotinic acid scaffold cannot support this sequence without de novo synthesis of each derivative.

Functional handles
Class-level
3 vs. 1 synthetically addressable handles
Enables multi-step diversification from a single advanced intermediate
Reactivity inferred from class-level chemistry; validate each step
Scaffold diversification CuAAC Fragment-based drug discovery

Evidence-Based Application Scenarios


Bifunctional Probe Synthesis via Sequential Ligation and Click

The dual orthogonal reactivity of the aminooxy and alkyne groups makes this compound an ideal core for constructing chemical probes where a biomolecular recognition element (attached via oxime ligation to the aminooxy nitrogen) is combined with a fluorescent or affinity reporter (attached via CuAAC to the terminal alkyne). This sequential, one-pot approach avoids protecting group manipulations and is not feasible with ether-linked propargyl analogs that lack the aminooxy handle [1].

Fragment-Based Lead Discovery with Tri-Functional Scaffold

The target compound serves as an advanced fragment for structure–activity relationship (SAR) exploration, where the carboxylic acid can be amidated to install diverse warheads, the aminooxy group can capture aldehyde-bearing fragments for dynamic combinatorial chemistry, and the alkyne can be used for target engagement pull-down experiments via click chemistry with biotin-azide. The 6-methyl substituent provides a modest steric and electronic perturbation at a defined position, enabling systematic SAR assessment [1][2].

Clickable PROTAC Linkers and Degrader Building Blocks

The combination of a carboxylic acid (for E3 ligase ligand attachment via amide coupling), a terminal alkyne (for CuAAC conjugation to a target-binding warhead), and an aminooxy group (for oxime-based linker extension or branching) provides a versatile platform for constructing proteolysis-targeting chimeras (PROTACs). The computed lipophilicity (XLogP3 1.8) lies within the favorable range for oral bioavailability, and the four rotatable bonds provide sufficient flexibility to span the required distance between the two recruited proteins [1].

Immobilized Ligands for Affinity Chromatography and Target ID

The carboxylic acid can be coupled to amine-functionalized solid supports (e.g., agarose or magnetic beads), while the alkyne remains available for subsequent on-resin click chemistry to introduce diversity. The aminooxy group can serve as an additional tethering point for reversible immobilization strategies. This tri-functional architecture enables multi-step solid-phase synthesis workflows that are difficult to implement with simpler nicotinic acid derivatives [1].

Application
Selection Property
Validation Focus
Bifunctional probe synthesis
Dual orthogonal reactivity (aminooxy + alkyne)
Oxime ligation and CuAAC sequential compatibility
Fragment-based SAR exploration
Tri-functional scaffold diversification
Amidation, dynamic combinatorial chemistry, click pull‑down
PROTAC linker construction
Carboxylic acid for E3 ligand, alkyne for warhead click
Linker flexibility and exposure-compatible logP range
Affinity resin ligands
Carboxylic acid for solid-support coupling, alkyne for on‑resin diversity
Multi-step solid-phase synthesis compatibility
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